N-(2,4-Dimethylphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a complex organic compound characterized by its intricate spirocyclic structure and multiple functional groups. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and materials science. The systematic name reflects its structural components, which include a dimethylphenyl group, a triazaspirone moiety, and a sulfanyl acetamide group.
This compound falls under the category of benzamides and thioamides due to the presence of both an amide and a sulfur-containing group in its structure. Its classification as a spirocyclic compound further highlights its unique structural features.
The synthesis of N-(2,4-dimethylphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. Key starting materials may include:
The synthetic route generally includes several critical steps:
Industrial production methods may optimize these reactions by controlling parameters such as temperature and pressure while employing catalysts to enhance yields and purity.
The molecular structure of N-(2,4-dimethylphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide can be represented by its IUPAC name and InChI notation:
IUPAC Name: N-(2,4-dimethylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
InChI: InChI=1S/C24H28N4OS/c1-17-9-10-20(15-18(17)2)25-21(29)16-30-23-22(19-7-5-4-6-8-19)26-24(27-23)11-13-28(3)14-12-24/h4-10,15H,11-14,16H2,1-3H3,(H,25,29).
The molecular formula is C24H28N4OS with a molecular weight of approximately 428.56 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity.
N-(2,4-Dimethylphenyl)-2-{(8-methyl-3-phenyldihydropyrido[2',3':5,6]pyrido[2',3':5])sulfanyl}acetamide can undergo various chemical reactions:
Typical reagents include:
The success of these reactions depends on specific conditions like temperature, solvent choice, and pH levels.
The mechanism of action for N-(2,4-dimethylphenyl)-2-{(8-methyl-3-phenyldihydropyrido[2',3':5])sulfanyl}acetamide varies based on its application:
In medicinal chemistry contexts:
These interactions are crucial for understanding the therapeutic potential of this compound in various biological systems.
While specific physical properties such as melting point and boiling point are not extensively documented in the available literature for this compound specifically, similar compounds often exhibit characteristics typical of organic molecules with substantial molecular weights.
Chemical properties include:
These properties are essential for predicting behavior in synthetic applications and biological interactions.
N-(2,4-Dimethylphenyl)-2-{(8-methyl-3-phenyldihydropyrido[2',3':5])sulfanyl}acetamide has several scientific applications:
The versatility of this compound makes it a valuable asset in various fields of research and development .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: